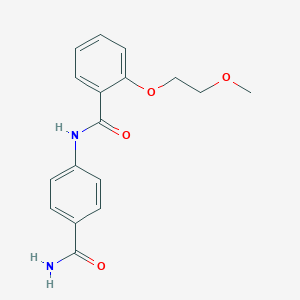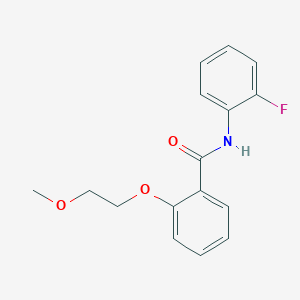
5-Bromo-2-(2-methoxyethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-methoxyethoxy)benzamide (5-Br-2-MEOB) is an organic compound commonly used in research laboratories for a variety of applications. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and molecular biology. 5-Br-2-MEOB is an important reagent used in the synthesis of a variety of organic compounds, and has been used in the synthesis of pharmaceuticals, polymers, and other bioactive molecules. Additionally, 5-Br-2-MEOB has been used in the study of the mechanism of action of enzymes, and to study the biochemical and physiological effects of various drugs.
Scientific Research Applications
5-Bromo-2-(2-methoxyethoxy)benzamide has a wide range of applications in the scientific research field. It is widely used in the synthesis of a variety of organic compounds, such as pharmaceuticals and polymers. Additionally, it has been used in the study of the mechanism of action of enzymes, and to study the biochemical and physiological effects of various drugs. It is also used in the synthesis of a variety of fluorescent dyes, which are used in the study of cell biology and other biological processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)benzamide is not well understood. However, it is believed that it acts as an inhibitor of enzymes, and that it can bind to active sites on enzymes and prevent them from functioning properly. Additionally, it is believed that 5-Bromo-2-(2-methoxyethoxy)benzamide can interact with proteins and other molecules in the cell, and can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-(2-methoxyethoxy)benzamide are not well understood. However, it is believed that it can interact with proteins and other molecules in the cell, and can affect their structure and function. Additionally, it is believed that it can act as an inhibitor of enzymes, and can bind to active sites on enzymes and prevent them from functioning properly.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Bromo-2-(2-methoxyethoxy)benzamide in laboratory experiments is its versatility. It can be used in a variety of organic synthesis reactions, and can be used to study the mechanism of action of enzymes and to study the biochemical and physiological effects of various drugs. Additionally, it can be used in the synthesis of a variety of fluorescent dyes, which can be used in the study of cell biology and other biological processes.
The main limitation of 5-Bromo-2-(2-methoxyethoxy)benzamide is that it is a toxic compound, and should be handled with care. Additionally, it can be a difficult compound to work with, as it can react with other compounds in the reaction mixture and produce unexpected results.
Future Directions
The potential future directions for 5-Bromo-2-(2-methoxyethoxy)benzamide include further research into its mechanism of action, biochemical and physiological effects, and its potential applications in the synthesis of organic compounds and fluorescent dyes. Additionally, further research into its toxicity and its potential applications in drug development and drug delivery could be explored. Additionally, further research into its potential applications in the study of cell biology, biochemistry, and molecular biology could be explored. Finally, further research into its potential applications in the study of enzymes and their mechanisms of action could be explored.
Synthesis Methods
5-Bromo-2-(2-methoxyethoxy)benzamide can be synthesized in a variety of ways. The most common method is through the reaction of bromoacetic acid and 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 5-bromo-2-(2-methoxyethoxy)benzamide and water as the by-products. Other methods of synthesis include the reaction of bromoacetic acid with 2-methoxyethanol in the presence of an amine catalyst, or the reaction of bromoacetic acid with 2-methoxyethanol in the presence of a base, such as potassium hydroxide.
properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXGQRKEVZHBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methoxyethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-azepanylcarbonyl)phenyl]-3-bromo-4-(2-methoxyethoxy)benzamide](/img/structure/B495530.png)
![N-[3-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495531.png)
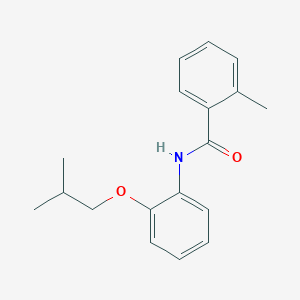
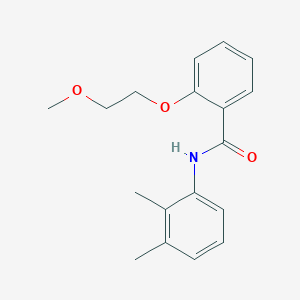
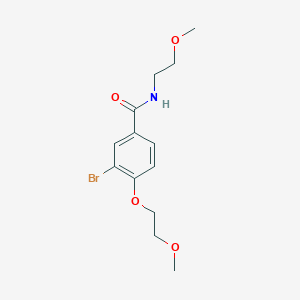
![2-{[(biphenyl-4-yloxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495536.png)

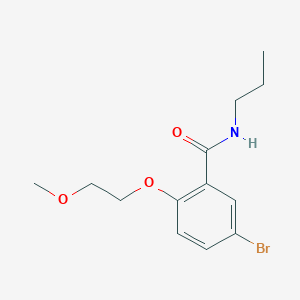
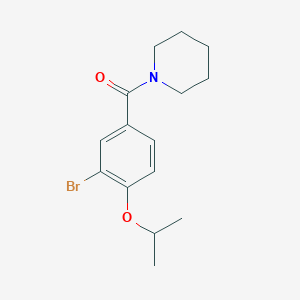
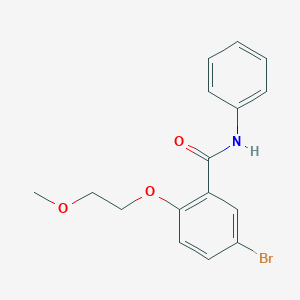
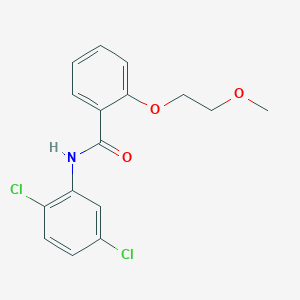
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B495546.png)
